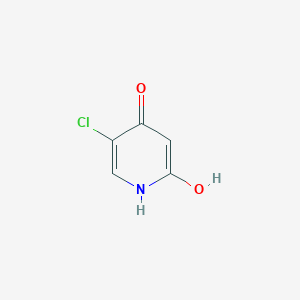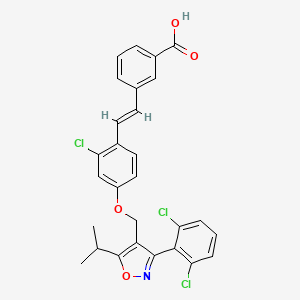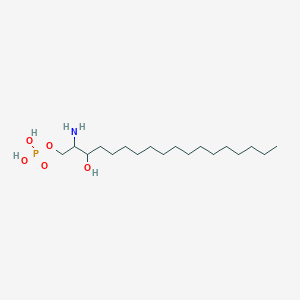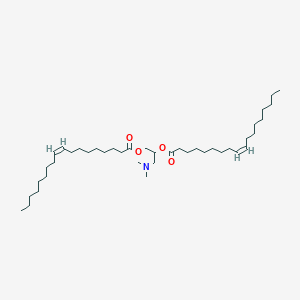![molecular formula C9H13N5O3 B7796067 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one](/img/structure/B7796067.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-L-biopterin . It is a pteridine derivative and an oxidation product of tetrahydrobiopterin. This compound plays a significant role as a precursor in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The reaction typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of 7,8-Dihydro-L-biopterin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, followed by purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydro-L-biopterin undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid dihydrobiopterin.
Reduction: It can be reduced back to tetrahydrobiopterin using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium ferricyanide.
Reducing Agents: Sodium borohydride.
Solvents: Aqueous solutions, methanol, ethanol.
Major Products
Oxidation: Quinonoid dihydrobiopterin.
Reduction: Tetrahydrobiopterin.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, which is essential for various biochemical reactions.
Biology: It plays a role in the study of enzyme mechanisms, particularly those involving aromatic amino acid hydroxylases.
Medicine: It is used in research related to metabolic disorders such as phenylketonuria, where tetrahydrobiopterin deficiency is a key factor.
Industry: It is used in the production of pharmaceuticals and as a research reagent in biochemical studies.
Wirkmechanismus
7,8-Dihydro-L-biopterin exerts its effects primarily through its role as a precursor to tetrahydrobiopterin. Tetrahydrobiopterin acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the hydroxylation of aromatic amino acids, which is a critical step in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrobiopterin: The reduced form of 7,8-Dihydro-L-biopterin, essential for the same enzymatic reactions.
Quinonoid dihydrobiopterin: An oxidized form that can be interconverted with 7,8-Dihydro-L-biopterin.
Neopterin: Another pteridine derivative involved in immune response.
Uniqueness
7,8-Dihydro-L-biopterin is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Its ability to undergo reversible oxidation and reduction makes it a crucial compound in maintaining the balance of tetrahydrobiopterin levels in biological systems .
Eigenschaften
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-DZSWIPIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate](/img/structure/B7795990.png)






![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)

![1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
![(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B7796081.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)


